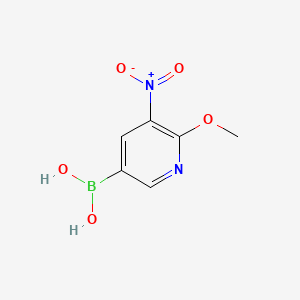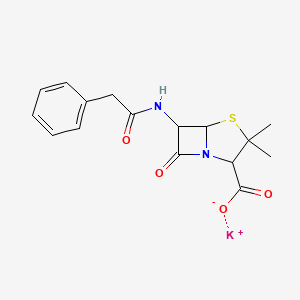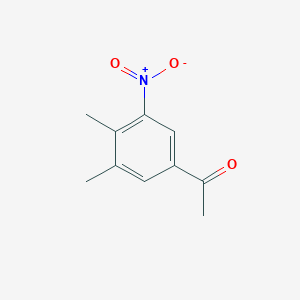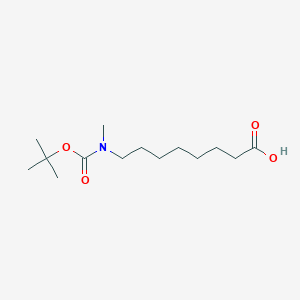
N-Boc-8-(methylamino)octanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-8-(methylamino)octanoic acid is a chemical compound with the molecular formula C14H27NO4. It is a derivative of octanoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with octanoic acid and methylamine.
Protection of the Amino Group: The amino group of methylamine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step forms N-Boc-methylamine.
Coupling Reaction: N-Boc-methylamine is then coupled with octanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the synthesis of N-Boc-8-(methylamino)octanoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: N-Boc-8-(methylamino)octanoic acid can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Boc deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted amines or acids.
Aplicaciones Científicas De Investigación
Chemistry
N-Boc-8-(methylamino)octanoic acid is used as an intermediate in the synthesis of more complex molecules. Its protected amino group allows for selective reactions, making it valuable in multi-step organic syntheses.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amino acid derivatives. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
Pharmaceutical research utilizes this compound in the development of new drugs. Its structure allows for modifications that can lead to the discovery of novel therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and material engineering.
Mecanismo De Acción
The mechanism by which N-Boc-8-(methylamino)octanoic acid exerts its effects depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-8-aminooctanoic acid: Similar structure but without the methyl group on the amino nitrogen.
N-Boc-8-(ethylamino)octanoic acid: Similar structure with an ethyl group instead of a methyl group.
N-Boc-8-(dimethylamino)octanoic acid: Contains two methyl groups on the amino nitrogen.
Uniqueness
N-Boc-8-(methylamino)octanoic acid is unique due to the presence of the Boc-protected methylamino group. This specific structure allows for selective reactions and modifications, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Propiedades
Número CAS |
172596-87-1 |
|---|---|
Fórmula molecular |
C14H27NO4 |
Peso molecular |
273.37 g/mol |
Nombre IUPAC |
8-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]octanoic acid |
InChI |
InChI=1S/C14H27NO4/c1-14(2,3)19-13(18)15(4)11-9-7-5-6-8-10-12(16)17/h5-11H2,1-4H3,(H,16,17) |
Clave InChI |
VOXWNOZDYYQMSX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12510244.png)
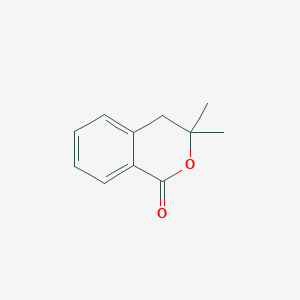
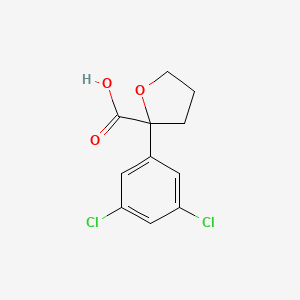
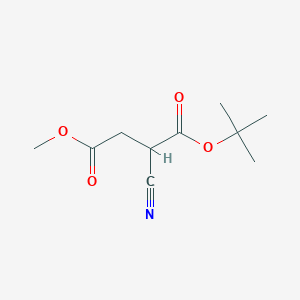
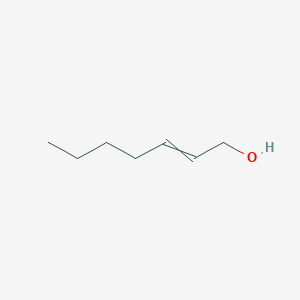

![methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enoate](/img/structure/B12510285.png)
![9H-fluoren-9-ylmethyl N-[1-oxo-4-(triphenylmethylcarbamoyl)butan-2-yl]carbamate](/img/structure/B12510293.png)
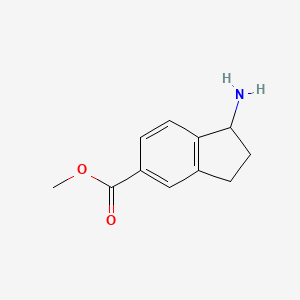
![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[4-(pyridin-3-yl)phenyl]propanoic acid](/img/structure/B12510307.png)
